Cas no 2172291-81-3 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid)

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid
- EN300-1481458
- 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid
- 2172291-81-3
-
- インチ: 1S/C28H34N2O5/c1-3-12-28(26(32)33)13-15-30(16-14-28)25(31)17-19(2)29-27(34)35-18-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,19,24H,3,12-18H2,1-2H3,(H,29,34)(H,32,33)
- InChIKey: IDEYJLLWNARMOH-UHFFFAOYSA-N
- SMILES: OC(C1(CCC)CCN(C(CC(C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1)=O
計算された属性
- 精确分子量: 478.24677219g/mol
- 同位素质量: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 740
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 95.9Ų
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1481458-5000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid |
2172291-81-3 | 5000mg |
$2858.0 | 2023-09-28 | ||
Enamine | EN300-1481458-250mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid |
2172291-81-3 | 250mg |
$906.0 | 2023-09-28 | ||
Enamine | EN300-1481458-2.5g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid |
2172291-81-3 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1481458-10.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid |
2172291-81-3 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1481458-1.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid |
2172291-81-3 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1481458-1000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid |
2172291-81-3 | 1000mg |
$986.0 | 2023-09-28 | ||
Enamine | EN300-1481458-0.05g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid |
2172291-81-3 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1481458-50mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid |
2172291-81-3 | 50mg |
$827.0 | 2023-09-28 | ||
Enamine | EN300-1481458-100mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid |
2172291-81-3 | 100mg |
$867.0 | 2023-09-28 | ||
Enamine | EN300-1481458-2500mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid |
2172291-81-3 | 2500mg |
$1931.0 | 2023-09-28 |
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid 関連文献
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
10. 3D high throughput screening and profiling of embryoid bodies in thermoformed microwell plates†‡M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acidに関する追加情報
Introduction to 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid (CAS No. 2172291-81-3)
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid (CAS No. 2172291-81-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Aib-Pro-OH, is a derivative of piperidine and features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to prevent premature reactions and ensure the correct sequence of amino acids.
The structure of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid is characterized by a central piperidine ring, a propyl substituent, and an Fmoc group attached to the amino functionality. The presence of the Fmoc group makes this compound particularly useful in solid-phase peptide synthesis (SPPS), where it can be efficiently coupled to other amino acids or resin-bound peptides. The carboxylic acid moiety at the C4 position of the piperidine ring provides a reactive site for further functionalization, making it a versatile building block in the synthesis of complex peptides and peptidomimetics.
In recent years, there has been a growing interest in the use of Fmoc derivatives like 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid for the development of novel therapeutic agents. One of the key applications of this compound is in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as increased stability, bioavailability, and reduced immunogenicity. These peptidomimetics have shown promise in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases.
A study published in the Journal of Medicinal Chemistry highlighted the use of Fmoc derivatives in the synthesis of peptidomimetics targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play crucial roles in signal transduction and are involved in numerous physiological processes. The researchers demonstrated that Fmoc derivatives like 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid could be effectively used to synthesize peptidomimetics with high affinity and selectivity for specific GPCRs. This work has opened up new avenues for the development of targeted therapies for diseases such as Parkinson's disease and schizophrenia.
Another area where 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid has shown potential is in the field of drug delivery. Peptides and peptidomimetics often suffer from poor stability and rapid degradation in biological environments, which can limit their therapeutic efficacy. By incorporating Fmoc derivatives into the design of these molecules, researchers have been able to enhance their stability and improve their pharmacokinetic properties. A recent study published in Bioconjugate Chemistry demonstrated that Fmoc derivatives could be used to create self-assembling peptide nanofibers that could serve as drug carriers for targeted delivery to specific tissues or cells.
The synthetic route for 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid involves several steps, including the protection of the amino group with Fmoc, followed by coupling with a propyl-substituted piperidine derivative. The final step involves deprotection to reveal the carboxylic acid functionality. This multi-step process requires careful control of reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and continuous flow reactors have been employed to optimize these reactions and improve efficiency.
In conclusion, 1-3-{(9H-fluoren-9-yloxycarbonylamino)butanoyl}-4-propyl-piperidinecarboxylic acid (CAS No. 2172291-81-3) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structure and functional groups make it an ideal building block for the synthesis of complex peptides and peptidomimetics with potential therapeutic applications. Ongoing research continues to explore new ways to leverage this compound for the development of innovative drugs and drug delivery systems.
2172291-81-3 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid) Related Products
- 2138260-83-8(4-Pyrimidinecarboxylic acid, 2-butyl-6-chloro-)
- 1804437-47-5(5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)
- 338782-91-5(1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide)
- 959582-72-0(1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-)
- 2411242-14-1(2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide)
- 65958-37-4(4-Methyl-5-nitrobenzene-1,2-diamine)
- 2098068-35-8(4-(fluoromethyl)-4-methylpiperidin-1-amine)
- 1788830-70-5(N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide)
- 2126161-05-3(tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate)
- 2580235-25-0(2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid)




